molecular formula C33H34N2O6 B13112335 (3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

(3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

Cat. No.: B13112335
M. Wt: 554.6 g/mol
InChI Key: JOFBNROICOCKKZ-JHOUSYSJSA-N
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Description

The compound (3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid is a complex organic molecule that belongs to the class of hexahydropyrrolo[3,4-c]pyrroles This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl group, a tert-butoxycarbonyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid typically involves multiple steps, including the protection of amine groups, cyclization, and the introduction of various functional groups. The process often starts with the protection of the amine group using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and tert-butoxycarbonyl chloride (Boc-Cl). The cyclization step involves the formation of the hexahydropyrrolo[3,4-c]pyrrole core, which is achieved through a series of condensation and cyclization reactions under controlled conditions. The final product is obtained after purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid: has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid: can be compared with other hexahydropyrrolo[3,4-c]pyrrole derivatives that have different substituents or functional groups.

    Fluorenylmethoxycarbonyl (Fmoc) derivatives: Compounds with similar Fmoc protection groups but different core structures.

    Tert-butoxycarbonyl (Boc) derivatives: Compounds with Boc protection groups and varying core structures.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its hexahydropyrrolo[3,4-c]pyrrole core

Properties

Molecular Formula

C33H34N2O6

Molecular Weight

554.6 g/mol

IUPAC Name

(3aS,6aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid

InChI

InChI=1S/C33H34N2O6/c1-31(2,3)41-30(39)35-19-32(22-11-5-4-6-12-22)18-34(20-33(32,21-35)28(36)37)29(38)40-17-27-25-15-9-7-13-23(25)24-14-8-10-16-26(24)27/h4-16,27H,17-21H2,1-3H3,(H,36,37)/t32-,33+/m0/s1

InChI Key

JOFBNROICOCKKZ-JHOUSYSJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(CN(C[C@@]2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CN(CC2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6

Origin of Product

United States

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